Compendial Purity and Identity Specification: USP/ChP Monograph Definition vs. Reference Standard-Only Status for Dihydrochloride
Histamine phosphate is defined by a full USP monograph that specifies a purity range of 98.0% to 101.0% on the dried basis, along with a specific titrimetric assay, identification tests, and loss on drying limits [1]. The Chinese Pharmacopoeia provides an identical purity specification (≥98.0%) [2]. In contrast, histamine dihydrochloride lacks a dedicated USP monograph for the substance itself; it is cataloged as a USP Reference Standard intended for use in quality tests of other monographed articles, such as Histamine Phosphate Injection . This means histamine phosphate is a fully characterized, compendial-grade drug substance, whereas dihydrochloride is primarily an analytical tool.
| Evidence Dimension | Compendial Recognition and Purity Specification |
|---|---|
| Target Compound Data | 98.0% – 101.0% (USP); ≥98.0% (ChP) on dried basis |
| Comparator Or Baseline | Histamine dihydrochloride: No dedicated USP drug substance monograph; defined only as a reference standard for use in assays |
| Quantified Difference | Histamine phosphate possesses a regulatory-grade, quantitative purity specification; histamine dihydrochloride does not. |
| Conditions | USP29-NF24 and Chinese Pharmacopoeia 2000 compendial standards |
Why This Matters
For regulated pharmaceutical development or analytical method validation requiring a fully characterized compendial substance, histamine phosphate is the only compliant choice, providing a verifiable purity benchmark that histamine dihydrochloride cannot match.
- [1] United States Pharmacopeia (USP). USP Monographs: Histamine Phosphate. USP29-NF24, Page 1052. View Source
- [2] Chinese Pharmacopoeia Commission. Chinese Pharmacopoeia 2000, Volume II. Monograph for Histamine Phosphate. View Source
